molecular formula C18H20N4O2S B11455536 4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11455536
M. Wt: 356.4 g/mol
InChI Key: SGADVLCDYVIWRJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiadiazolo pyrimidine core and subsequent functionalization to introduce the tert-butyl and benzamide groups.

    Formation of Thiadiazolo Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include sulfur and nitrogen sources, along with catalysts to facilitate the cyclization process.

    Functionalization: The introduction of the tert-butyl and benzamide groups is achieved through a series of substitution reactions. Reagents such as tert-butyl chloride and benzoyl chloride are commonly used in the presence of bases like triethylamine to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to interact with biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo Pyrimidines: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with the benzamide functional group but different core structures.

Uniqueness

4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C18H20N4O2S/c1-5-14-21-22-16(24)13(10-19-17(22)25-14)20-15(23)11-6-8-12(9-7-11)18(2,3)4/h6-10H,5H2,1-4H3,(H,20,23)

InChI Key

SGADVLCDYVIWRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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